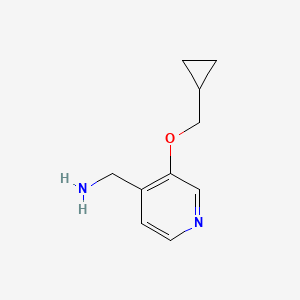
(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine
Descripción general
Descripción
“(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” consists of a pyridine ring attached to a methanamine group via a methoxy bridge that is connected to a cyclopropyl group .Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
This compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This activity is crucial because protein kinases are involved in controlling a variety of cellular processes, including cell division, metabolism, and apoptosis. The inhibition of specific protein kinases is a promising strategy for the treatment of diseases such as cancer, where abnormal kinase activity is often observed .
Anti-Fibrosis Activity
Derivatives of this compound have shown potential in the treatment of fibrotic diseases. Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. In studies, certain derivatives have demonstrated better anti-fibrotic activities than existing drugs, suggesting that they could be developed into novel anti-fibrotic medications .
Fungicidal Properties
The structural analogs of “(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine” have been used to design fungicides. By inhibiting the growth of fungi, these compounds can protect crops from fungal infections, which can devastate agricultural yield and quality. The development of new fungicidal compounds is essential for improving food security and managing plant diseases .
Antimicrobial and Antiviral Applications
Pyrimidine and pyridine moieties, which are part of the compound’s structure, are known to exhibit antimicrobial and antiviral properties. This makes the compound a candidate for further research into treatments for infections caused by bacteria and viruses. The ongoing development of new antimicrobial and antiviral agents is critical in the face of rising antibiotic resistance .
Antitumor Activity
Compounds with a similar structure have been explored for their antitumor effects. The ability to inhibit tumor growth by interfering with cellular signaling pathways makes these compounds interesting candidates for cancer research. Their potential to act as chemotherapeutic agents could lead to new treatments for various types of cancer .
Design and Synthesis of Heteroaromatic Compounds
The compound serves as a building block in the synthesis of new heteroaromatic compounds with potential biological activities. Heteroaromatic compounds play a significant role in medicinal chemistry, and the design of novel structures can lead to the discovery of drugs with diverse pharmacological effects .
Propiedades
IUPAC Name |
[3-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHSZYNNWJUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)
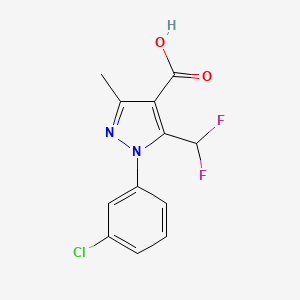

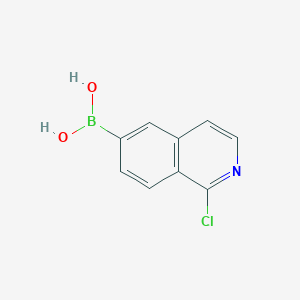

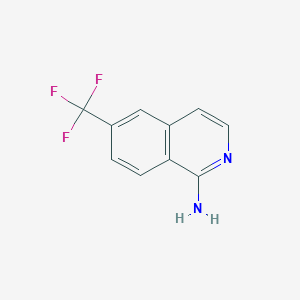

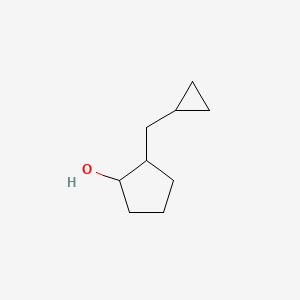


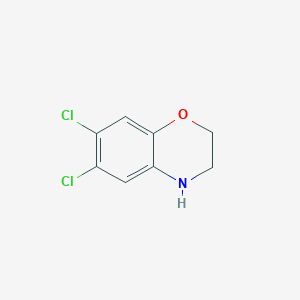
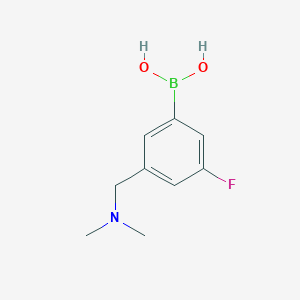
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)
